3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system fused with a pyrimidine ring, and substituted with various functional groups such as dichlorophenyl, methyl, and phenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the dichlorophenyl and phenyl groups through substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl or phenyl groups, using reagents such as sodium methoxide or potassium cyanide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of smaller fragments
Scientific Research Applications
3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
3,4-Dichloromethylphenidate: This compound is an analogue of methylphenidate with increased potency and duration, used primarily for its effects on the serotonin transporter.
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Known for its nitration process and specific chemical properties.
Indole derivatives: These compounds possess various biological activities and are used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
846065-37-0 |
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Molecular Formula |
C22H19Cl2N5O2 |
Molecular Weight |
456.33 |
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H19Cl2N5O2/c1-26-19-18(20(30)29(22(26)31)13-14-8-9-15(23)12-17(14)24)28-11-5-10-27(21(28)25-19)16-6-3-2-4-7-16/h2-4,6-9,12H,5,10-11,13H2,1H3 |
InChI Key |
WQFUQQIPRZQGBE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)N4CCCN(C4=N2)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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